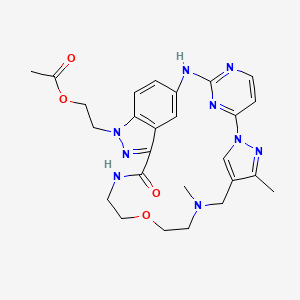

Syk-IN-7

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H31N9O4 |

|---|---|

Molecular Weight |

533.6 g/mol |

IUPAC Name |

2-(10,13-dimethyl-20-oxo-16-oxa-2,4,8,9,13,19,22,23,30-nonazapentacyclo[19.5.2.13,7.18,11.024,28]triaconta-1(27),3,5,7(30),9,11(29),21,24(28),25-nonaen-23-yl)ethyl acetate |

InChI |

InChI=1S/C26H31N9O4/c1-17-19-15-33(3)9-12-38-11-8-27-25(37)24-21-14-20(4-5-22(21)34(32-24)10-13-39-18(2)36)29-26-28-7-6-23(30-26)35(16-19)31-17/h4-7,14,16H,8-13,15H2,1-3H3,(H,27,37)(H,28,29,30) |

InChI Key |

FGUVCMRABKPEPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN2C=C1CN(CCOCCNC(=O)C3=NN(C4=C3C=C(C=C4)NC5=NC=CC2=N5)CCOC(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Crucial Role of Spleen Tyrosine Kinase (Syk) in B-Cell Signaling: A Technical Guide to its Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Spleen Tyrosine Kinase (Syk) inhibitors in the context of B-cell signaling. Syk is a critical cytoplasmic tyrosine kinase that plays a central role in transducing signals from the B-cell receptor (BCR), making it a compelling therapeutic target in various B-cell malignancies and autoimmune diseases.[1][2][][4] This document summarizes key quantitative data on various Syk inhibitors, details common experimental protocols used to study their effects, and provides visual representations of the signaling pathways and experimental workflows involved.

The B-Cell Receptor Signaling Cascade and the Central Role of Syk

The B-cell receptor (BCR) is a multimeric protein complex on the surface of B-cells that, upon antigen binding, initiates a signaling cascade crucial for B-cell activation, proliferation, differentiation, and survival.[5][6][7] This signaling is initiated by the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the Igα (CD79a) and Igβ (CD79b) subunits of the BCR by Src-family kinases like Lyn.[6][8]

Phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the BCR complex and subsequent activation.[4][8][9] Activated Syk then phosphorylates a multitude of downstream substrates, including B-cell linker protein (BLNK) and phospholipase C-γ2 (PLC-γ2), amplifying the initial signal.[9][10] This leads to the activation of several key signaling pathways:

-

Phospholipase C-γ2 (PLC-γ2) Pathway: Activated PLC-γ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[11] This cascade is essential for B-cell activation.[11][12]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Syk activation leads to the phosphorylation of adaptor proteins like BCAP and CD19, which in turn recruit and activate PI3K.[9] The PI3K/Akt pathway is critical for promoting B-cell survival and proliferation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of Ras and subsequent MAPK cascades (including ERK) are also influenced by Syk activity, contributing to cell proliferation and differentiation.[1]

In certain B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL), malignant B-cells are dependent on "tonic" or chronic BCR signaling for their survival, even in the absence of external antigens.[1][10][13][14] This constitutive signaling is critically dependent on Syk, making it an attractive therapeutic target.[1][10][14]

Mechanism of Action of Syk Inhibitors

Syk inhibitors are typically small molecules that act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Syk kinase domain and preventing the phosphorylation of its substrates.[10] By blocking the catalytic activity of Syk, these inhibitors effectively shut down the downstream signaling cascades that are essential for B-cell activation, proliferation, and survival. This leads to the induction of apoptosis in Syk-dependent malignant B-cells.[1][10][15]

Quantitative Data on Syk Inhibitors

The following tables summarize key quantitative data for several well-characterized Syk inhibitors, demonstrating their potency and effects in various B-cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| R406 | Syk | 41 | Cell-free | [16] |

| PRT060318 (PRT318) | Syk | 4 | Biochemical | [17] |

| Entospletinib (GS-9973) | Syk | 7.7 | Cell-free | [16] |

| P505-15 | Syk | - | - | [18][19] |

| BAY61-3606 | Syk | - | - | [20][21] |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Activity of Syk Inhibitors in B-Cell Lines

| Inhibitor | Cell Line | Cell Type | Effect | EC50/IC50 (µM) | Reference |

| R406 | Various DLBCL lines | DLBCL | Inhibition of Proliferation | 0.8 - 8.1 | [10] |

| R406 | R406-sensitive DLBCL lines | DLBCL | Induction of Apoptosis | 1 - 4 | [10] |

| PRT318 | LY7, LY18 | DLBCL (GCB) | Inhibition of Growth | ~0.1 - 1 | [17] |

| P505-15 | CLL cells | CLL | Reduction in Viability | < 2 | [18] |

| BAY61-3606 | BL41 | Burkitt's Lymphoma | Reduction in Viability | ~ 5 | [20] |

DLBCL: Diffuse Large B-Cell Lymphoma; GCB: Germinal Center B-Cell-like; CLL: Chronic Lymphocytic Leukemia.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Syk inhibitors in B-cell signaling.

Western Blotting for Phosphorylated Syk and Downstream Targets

This protocol is used to assess the phosphorylation status of Syk and its downstream signaling proteins, providing direct evidence of inhibitor activity.

a) Cell Lysis:

-

Culture B-cell lines to the desired density and treat with the Syk inhibitor or vehicle control for the specified time.

-

For activation studies, stimulate cells with an appropriate BCR agonist (e.g., anti-IgM antibody) for a short period (e.g., 2-10 minutes) before lysis.[18]

-

Wash cells with ice-cold PBS.[22]

-

Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[22]

-

Scrape adherent cells or keep suspension cells on ice for 30 minutes with periodic vortexing.[22]

-

Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C for 20 minutes to pellet cellular debris.[22]

-

Collect the supernatant containing the protein lysate.[22]

b) Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Normalize all samples to the same protein concentration.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[22]

c) SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-polyacrylamide gel.[23][24]

-

Run the gel to separate proteins by molecular weight.[22]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[23]

d) Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[25]

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Syk (Tyr525/526)) overnight at 4°C with gentle agitation.[23]

-

Wash the membrane three times with TBST for 5-10 minutes each.[23]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Wash the membrane again as in step 3.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[25]

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Syk) or a housekeeping protein (e.g., β-actin).[18]

Cellular Viability and Apoptosis Assays

These assays are used to determine the cytotoxic and pro-apoptotic effects of Syk inhibitors on B-cell lines.

a) Cell Viability Assay (e.g., MTT or CellTiter-Glo):

-

Seed B-cell lines in a 96-well plate at a predetermined density.

-

Treat the cells with a serial dilution of the Syk inhibitor or vehicle control.

-

Incubate the plate for a specified period (e.g., 48-96 hours).[10]

-

Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's protocol.

-

Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.

b) Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

-

Treat B-cell lines with the Syk inhibitor or vehicle control for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.[20]

-

Analyze the stained cells by flow cytometry.[20] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following BCR stimulation and the effect of Syk inhibition on this process.

-

Load B-cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fura-2 AM) according to the manufacturer's instructions.[26][27]

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with the Syk inhibitor or vehicle control.

-

Establish a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader.

-

Stimulate the cells with a BCR agonist (e.g., anti-IgM antibody).[26]

-

Immediately record the changes in fluorescence over time, which correspond to changes in intracellular calcium concentration.[5][26]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the B-cell signaling pathway, the mechanism of Syk inhibition, and a typical experimental workflow.

Caption: B-Cell Receptor (BCR) Signaling Pathway.

Caption: Mechanism of Action of a Syk Inhibitor.

Caption: Western Blotting Experimental Workflow.

References

- 1. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kinase Syk as an adaptor controlling sustained calcium signalling and B-cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syk tyrosine kinase is critical for B cell antibody responses and memory B cell survival | Crick [crick.ac.uk]

- 8. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. embopress.org [embopress.org]

- 13. ashpublications.org [ashpublications.org]

- 14. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. ashpublications.org [ashpublications.org]

- 18. Selective, novel Spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B cell activation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ascopubs.org [ascopubs.org]

- 20. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Syk Mediates BCR- and CD40-Signaling Intergration during B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]

- 25. Western blot protocol | Abcam [abcam.com]

- 26. researchgate.net [researchgate.net]

- 27. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Syk Inhibitors as Tools for Studying Autoimmune Diseases: An In-depth Technical Guide

Disclaimer: This guide addresses the use of Spleen Tyrosine Kinase (Syk) inhibitors as research tools in the context of autoimmune diseases. The initial request specified "Syk-IN-7"; however, a comprehensive search of scientific literature and chemical databases did not yield specific data on its biological activity, experimental usage, or established nomenclature beyond its listing as a research chemical (molecular formula: C26H31N9O4). Therefore, this guide focuses on well-characterized and extensively studied Syk inhibitors, such as Fostamatinib (the prodrug of R406) and Entospletinib, to provide a detailed and practical resource for researchers. These compounds serve as exemplary tools for investigating the role of Syk in autoimmune and inflammatory pathways.

Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] It is a key mediator of signal transduction downstream of immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs), which are central to the pathogenesis of numerous autoimmune diseases.[2][3] Dysregulation of Syk activity is implicated in the development of antibody-mediated autoimmune conditions such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[4] Consequently, small molecule inhibitors of Syk have emerged as invaluable tools for dissecting the molecular mechanisms of autoimmunity and as potential therapeutic agents. This guide provides a technical overview of the application of Syk inhibitors in autoimmune disease research, with a focus on quantitative data, experimental protocols, and visualization of relevant pathways and workflows.

Quantitative Data on Representative Syk Inhibitors

The following tables summarize key quantitative data for two well-studied Syk inhibitors, Fostamatinib (R406) and Entospletinib, demonstrating their potency and efficacy in various experimental and clinical settings.

Table 1: In Vitro Potency of Syk Inhibitors

| Inhibitor | Target | Assay Type | IC50 | Reference |

| R406 | Syk | Cell-free kinase assay | 41 nM | [1][5][6] |

| R406 | Flt3 | Cell-free kinase assay | ~205 nM (5-fold less potent than for Syk) | [5][6] |

| R406 | Lyn | Cell-free kinase assay | Not strongly inhibited | [5][6] |

| R406 | Syk-dependent signaling in human neutrophils | FcεRI/FcγR-mediated signaling | EC50 = 33 nM | [5] |

| Entospletinib | Syk | Not Specified | Not Specified in provided results | |

| MT-SYK-03 | Syk | Kinase Panel Assay | 23 nM | [7] |

| MT-SYK-03 | cSrc | Kinase Panel Assay | 14.2 nM | [7] |

Table 2: Clinical Efficacy of Fostamatinib in Rheumatoid Arthritis (Phase II & III Studies)

| Study | Treatment Group | Primary Endpoint (ACR20 Response Rate) | p-value vs. Placebo | Reference |

| TASKi2 (Phase IIb) | Fostamatinib 100mg twice daily | 67% at 6 months | <0.001 | [8][9] |

| TASKi2 (Phase IIb) | Fostamatinib 150mg once daily | 57% at 6 months | <0.01 | [10] |

| TASKi2 (Phase IIb) | Placebo | 35% at 6 months | - | [8][10] |

| OSKIRA-1 (Phase III) | Fostamatinib 100mg twice daily | 49% at 24 weeks | <0.001 | [11] |

| OSKIRA-1 (Phase III) | Fostamatinib 100mg bid then 150mg qd | 44% at 24 weeks | 0.006 | [11] |

| OSKIRA-1 (Phase III) | Placebo | 34% at 24 weeks | - | [11] |

Table 3: Effects of Syk Inhibitors in Preclinical Autoimmune Models

| Inhibitor | Animal Model | Key Findings | Reference |

| Fostamatinib | Rodent model of experimental autoimmune glomerulonephritis | Completely prevented disease induction; reversed established renal injury. | [12] |

| Entospletinib | Mouse model of experimental autoimmune arthritis | Dose-dependently decreased macroscopic signs of joint inflammation. | [13][14] |

| Entospletinib | Mouse model of ocular and skin Graft-versus-Host Disease (GVHD) | Prolonged survival and improved clinical scores for eye, alopecia, and skin. | [15] |

| GS-9876 | Rat collagen-induced arthritis (CIA) model | Demonstrated dose-responsive efficacy in a therapeutic setting. | [16] |

| R406 | Mouse models of vasculitis, arthritis, ITP, AIHA, and glomerulonephritis | Ameliorated antibody-mediated pathology in all models. | [17] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in autoimmune diseases and the experimental approaches to study them is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key Syk-dependent signaling pathways and common experimental workflows.

Signaling Pathways

Caption: Syk-dependent signaling downstream of BCR and FcR.

Caption: Role of Syk in FcγR-mediated macrophage activation.

Experimental Workflows

Caption: Workflow for an in vitro macrophage activation assay.

Caption: Workflow for an in vivo model of arthritis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature that utilize Syk inhibitors to study autoimmune responses.

In Vitro Kinase Assay for IC50 Determination of R406

Objective: To determine the half-maximal inhibitory concentration (IC50) of R406 against Syk kinase activity.

Materials:

-

Recombinant Syk enzyme

-

HS1 peptide substrate

-

ATP

-

Kinase buffer (20 mM HEPES, pH 7.4, 5 mM MgCl2, 2 mM MnCl2, 1 mM DTT, 0.1 mg/mL acetylated BGG)

-

R406 (serially diluted in DMSO)

-

DMSO (vehicle control)

-

384-well plates

-

Fluorescence polarization-based kinase assay kit

Procedure:

-

Prepare serial dilutions of R406 in DMSO. Further dilute in kinase buffer to achieve a final DMSO concentration of 0.2%.

-

In a 384-well plate, add the diluted R406 or vehicle control.

-

Add the HS1 peptide substrate (final concentration 5 µM) and ATP (final concentration 4 µM) to each well.

-

Initiate the kinase reaction by adding 0.125 ng of Syk enzyme to each well. The final reaction volume should be 20 µL.

-

Incubate the plate at room temperature for 40 minutes.

-

Stop the reaction according to the kinase assay kit manufacturer's instructions.

-

Measure the fluorescence polarization to determine the extent of substrate phosphorylation.

-

Generate a calibration curve using a phosphopeptide standard to convert fluorescence polarization values to the amount of phosphopeptide.

-

Plot the percentage of inhibition against the logarithm of R406 concentration and fit the data using non-linear regression to determine the IC50 value.[5][6]

In Vitro Macrophage Activation and Cytokine Production Assay

Objective: To assess the effect of a Syk inhibitor on pro-inflammatory cytokine production by macrophages upon FcγR stimulation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

-

Macrophage-colony stimulating factor (M-CSF) for monocyte differentiation

-

Human IgG

-

Syk inhibitor (e.g., R406)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

ELISA or Cytometric Bead Array (CBA) kit for TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

Procedure:

-

Isolate monocytes from PBMCs using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or adherence.

-

Differentiate monocytes into macrophages by culturing them in the presence of M-CSF for 5-7 days.

-

Seed the differentiated macrophages into a 96-well plate.

-

Pre-incubate the cells with various concentrations of the Syk inhibitor or vehicle (DMSO) for 1 hour.

-

Stimulate the macrophages with heat-aggregated human IgG (100 µg/ml) for 15 minutes to cross-link Fcγ receptors.[4] For cytokine production, a longer stimulation (e.g., 24 hours) may be required.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA or CBA according to the manufacturer's instructions.[12]

-

Analyze the dose-dependent effect of the Syk inhibitor on cytokine production.

In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of a Syk inhibitor in a mouse model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (or other susceptible strain)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Syk inhibitor (e.g., Entospletinib) formulated for oral gavage

-

Vehicle control

-

Calipers for measuring paw swelling

Procedure:

-

Immunization (Day 0): Emulsify bovine CII in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Emulsify bovine CII in IFA. Administer a booster injection of 100 µL of the emulsion intradermally at the base of the tail.

-

Treatment Initiation: Begin treatment with the Syk inhibitor or vehicle at the onset of clinical signs of arthritis (typically around day 21-28) or in a prophylactic setting. Administer the compound daily by oral gavage.

-

Clinical Assessment: Monitor the mice daily for signs of arthritis. Measure the thickness of each paw using calipers. Assign a clinical score to each paw based on the severity of erythema and swelling. The total clinical score per mouse is the sum of the scores for all four paws.

-

Termination and Analysis (e.g., Day 42): At the end of the study, euthanize the mice.

-

Histopathology: Collect the joints, fix them in formalin, decalcify, and embed in paraffin. Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Biomarker Analysis: Collect blood samples to measure serum levels of anti-CII antibodies and inflammatory cytokines by ELISA.[13][14][18]

-

Conclusion

Syk inhibitors are powerful tools for investigating the complex signaling networks that drive autoimmune diseases. By providing specific and potent inhibition of a key signaling node in immune cells, these compounds allow for the detailed study of disease mechanisms in both in vitro and in vivo settings. While the specific inhibitor "this compound" lacks detailed characterization in the public domain, the principles and methodologies outlined in this guide using well-studied examples like Fostamatinib and Entospletinib provide a robust framework for researchers to explore the role of Syk in autoimmunity and to evaluate the therapeutic potential of novel Syk-targeting strategies. The careful application of the experimental protocols and an understanding of the underlying signaling pathways described herein will facilitate the generation of high-quality, reproducible data in this critical area of research.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibition of SYK and cSrc kinases can protect bone and cartilage in preclinical models of osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. Data Published Today Reveal That Novel Oral Therapy Fostamatinib Demonstrates Positive Response in Rheumatoid Arthritis Patients [prnewswire.com]

- 10. Fostamatinib shows positive response in rheumatoid arthritis patients - Drug Discovery Today [drugdiscoverytoday.com]

- 11. astrazeneca.com [astrazeneca.com]

- 12. Spleen Tyrosine Kinase Inhibition Attenuates Autoantibody Production and Reverses Experimental Autoimmune GN - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis [frontiersin.org]

- 14. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SYK inhibitor entospletinib prevents ocular and skin GVHD in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combination of the SYK Inhibitor, GS-9876, with a JAK Inhibitor Increases Efficacy in a Chronic Rat Model of Collagen-Induced Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of Spleen Tyrosine Kinase (Syk) Inhibition in Mast Cell Activation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on a specific inhibitor designated "Syk-IN-7" is not available at the time of this writing. This guide provides a comprehensive overview of the function of potent and selective spleen tyrosine kinase (Syk) inhibitors in mast cell activation, drawing upon data from well-characterized compounds to illustrate the core principles and methodologies.

Introduction to Syk in Mast Cell Activation

Mast cells are critical effector cells in allergic and inflammatory responses. Their activation, primarily through the high-affinity IgE receptor (FcεRI), initiates a signaling cascade that leads to the release of a plethora of inflammatory mediators. Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays an indispensable role in the transduction of signals downstream of the FcεRI, making it a key therapeutic target for allergic and inflammatory diseases.[1][2][3][4]

Upon antigen-mediated cross-linking of IgE bound to FcεRI, the intracellular domains of the receptor are phosphorylated, creating docking sites for Syk.[5][6] This recruitment leads to the activation of Syk, which in turn phosphorylates a multitude of downstream substrates, including linker for activation of T cells (LAT) and phospholipase Cγ (PLCγ).[6][7] This cascade of events culminates in an increase in intracellular calcium, degranulation (release of pre-formed mediators like histamine and β-hexosaminidase), and the synthesis of newly formed lipid mediators (e.g., leukotrienes) and cytokines (e.g., TNF-α, IL-6).[3][7][8]

Syk inhibitors are small molecules designed to block the kinase activity of Syk, thereby preventing the downstream signaling events that lead to mast cell activation.[1] These inhibitors typically act by competing with ATP for binding to the catalytic site of the Syk kinase domain.

Quantitative Effects of Syk Inhibition on Mast Cell Function

The efficacy of Syk inhibitors is quantified through various in vitro assays that measure the inhibition of key mast cell functions. The following tables summarize the quantitative data for representative potent Syk inhibitors, demonstrating their impact on degranulation and cytokine release.

Table 1: Inhibition of Mast Cell Degranulation

| Inhibitor | Cell Type | Assay | IC50 / EC50 | Reference |

| R406 | Bone Marrow-Derived Mast Cells (BMMCs) | [³H]-serotonin release | Dose-dependent inhibition | [9] |

| R112 | Cultured Human Mast Cells | Tryptase release | 353 nM (EC50) | [5] |

| R112 | Human Basophils | Histamine release | 280 nM (EC50) | [5] |

| LAS189386 | LAD2 Human Mast Cells | Degranulation | 56 nM (IC50) | [10] |

| Sophoraflavanone G | RBL-2H3 Cells | Degranulation | Dose-dependent suppression | [11] |

| NVP-QAB205 | Human Basophils & Cultured Mast Cells | Histamine release | >95% inhibition | [12] |

Table 2: Inhibition of Cytokine and Lipid Mediator Production

| Inhibitor | Cell Type | Mediator | Inhibition | Reference |

| R406 | BMMCs | IL-2, IL-6, IL-13, TNF-α | Dose-dependent inhibition | [9] |

| R112 | Mast Cells | Leukotriene C4 & Proinflammatory Cytokines | Blocked production | [5] |

| Sophoraflavanone G | RBL-2H3 Cells | TNF-α, IL-4 | Reduced production | [11] |

Signaling Pathways and Experimental Workflows

IgE-Mediated Mast Cell Activation Signaling Pathway

The following diagram illustrates the central role of Syk in the FcεRI signaling cascade and the point of intervention for Syk inhibitors.

Caption: IgE-mediated mast cell activation pathway and the inhibitory action of a Syk inhibitor.

Experimental Workflow for Assessing Syk Inhibitor Efficacy

The following diagram outlines a typical experimental workflow to evaluate the efficacy of a Syk inhibitor in mast cells.

Caption: General experimental workflow for evaluating a Syk inhibitor in mast cells.

Detailed Experimental Protocols

Mast Cell Culture and Sensitization

-

Cell Culture:

-

Bone Marrow-Derived Mast Cells (BMMCs): Harvest bone marrow from the femurs and tibias of mice. Culture the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 10 ng/mL IL-3, and 10 ng/mL stem cell factor (SCF) for 4-6 weeks to allow for differentiation into mature mast cells.[13]

-

RBL-2H3 Cells: Maintain rat basophilic leukemia (RBL-2H3) cells in Eagle's Minimum Essential Medium (MEM) with 20% FBS and 1% penicillin-streptomycin.

-

-

Sensitization:

-

Seed the mast cells at a desired density in a multi-well plate.

-

Sensitize the cells by incubating them overnight (16-24 hours) with an optimal concentration of antigen-specific IgE (e.g., 0.5-1 µg/mL anti-DNP IgE).[14]

-

β-Hexosaminidase Release Assay (Degranulation)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a measure of degranulation.[15]

-

Preparation:

-

Wash the IgE-sensitized cells three times with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.

-

Resuspend the cells in the same buffer.

-

-

Inhibitor Treatment and Stimulation:

-

Pre-incubate the cells with various concentrations of the Syk inhibitor (or vehicle control) for 1 hour at 37°C.

-

Stimulate the cells with the specific antigen (e.g., DNP-HSA) for 30-60 minutes at 37°C.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant, which contains the released β-hexosaminidase.

-

Lyse the remaining cell pellet with a detergent (e.g., 0.5% Triton X-100) to measure the total cellular β-hexosaminidase content.

-

-

Enzymatic Reaction:

-

In a new 96-well plate, mix aliquots of the supernatant and cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer (pH 4.5).

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Quantification:

-

Stop the reaction by adding a high pH buffer (e.g., sodium carbonate).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release as: (Supernatant OD / (Supernatant OD + Lysate OD)) x 100.

-

Flow Cytometry for CD63 Expression

CD63 is a protein that is translocated to the cell surface upon mast cell degranulation and can be used as a marker for activation.[16][17]

-

Cell Treatment:

-

Perform cell sensitization, inhibitor pre-incubation, and antigen stimulation as described in the β-hexosaminidase assay.

-

-

Staining:

-

After stimulation, place the cells on ice to stop the reaction.

-

Wash the cells with cold FACS buffer (PBS with 2% FBS).

-

Incubate the cells with a fluorescently labeled anti-CD63 antibody (and an isotype control) for 30 minutes at 4°C in the dark.

-

-

Data Acquisition:

-

Wash the cells again to remove unbound antibody.

-

Resuspend the cells in FACS buffer.

-

Analyze the cells using a flow cytometer, gating on the mast cell population.

-

-

Analysis:

-

Quantify the percentage of CD63-positive cells or the mean fluorescence intensity (MFI) of CD63 expression.

-

Western Blot for Syk Phosphorylation

This method is used to directly assess the effect of the inhibitor on the activation state of Syk.

-

Cell Lysis:

-

Following sensitization, inhibitor treatment, and a brief period of antigen stimulation (e.g., 5-15 minutes), immediately lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., anti-phospho-Syk Y525/526).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

To ensure equal protein loading, subsequently probe the same membrane with an antibody against total Syk or a loading control protein (e.g., β-actin).

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of Syk phosphorylation.

-

Conclusion

The inhibition of spleen tyrosine kinase presents a compelling strategy for the modulation of mast cell-mediated allergic and inflammatory conditions. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the investigation and characterization of Syk inhibitors like "this compound". By employing these methodologies, researchers can effectively quantify the inhibitory potential of novel compounds on mast cell degranulation, cytokine release, and the underlying signaling events, thereby advancing the development of new therapeutics for a range of immune disorders.

References

- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 2. Protein tyrosine kinase Syk in mast cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Critical role for the tyrosine kinase Syk in signalling through the high affinity IgE receptor of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 5. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. A novel inhaled Syk inhibitor blocks mast cell degranulation and early asthmatic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detecting degranulation via hexosaminidase assay [protocols.io]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]

The Discovery and Initial Characterization of Syk-IN-7: A Novel Carboxamide Inhibitor of Spleen Tyrosine Kinase

Introduction

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR) and Fc receptors (FcRs). Its central role in mediating allergic and autoimmune responses has made it an attractive therapeutic target for a range of inflammatory diseases and hematological malignancies. This technical guide details the discovery and initial characterization of Syk-IN-7, a potent and selective pyrazinecarboxamide inhibitor of Syk. This compound, also referred to as compound 17 in its primary publication, emerged from a focused drug discovery effort to optimize a series of carboxamide-based Syk inhibitors with improved potency, selectivity, and drug-like properties.

Discovery and Design Rationale

The development of this compound was the culmination of a scaffold redesign strategy aimed at overcoming liabilities of previous inhibitor series. Initial efforts with nitrogen-linked carboxamides were hampered by mutagenicity concerns. This led to the exploration of carbon-linked analogues. Early carbon-linked compounds, however, displayed suboptimal potency, which was hypothesized to be due to torsional strain between the hinge-binding amide and a solvent-front heterocycle, hindering the ideal planar geometry for kinase interaction.

To address this, a pyrazinecarboxamide scaffold was introduced. This design modification was intended to relieve the torsional strain and improve interactions with the Syk kinase domain. Through iterative optimization of this new scaffold, this compound was identified as a lead candidate with a superior overall profile.

Quantitative Data Summary

The initial characterization of this compound yielded significant quantitative data across enzymatic, cellular, and pharmacokinetic assays. These findings are summarized in the tables below for clarity and comparative analysis.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Notes |

| Syk IC50 | 700 pM | Enzymatic assay measuring the half-maximal inhibitory concentration against human Syk kinase. |

| Kinase Selectivity | >100-fold for 99% of kinases tested | Profiled against a panel of 101 kinases. |

| LRRK2 IC50 | 33 nM | Example of off-target kinase inhibition, demonstrating selectivity. |

| hERG IC50 | 22 µM | Assessment of potential for cardiac ion channel activity. |

| UV-vis DNA Interaction | Negative | Preclinical safety assay to assess potential for DNA interaction. |

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Parameter | Value |

| Cysteinyl Leukotriene (CysLT) Release | Human Whole Blood | IC50 | 62 nM |

Table 3: Preclinical Pharmacokinetic Profile of this compound in Rat

| Parameter | Value |

| Plasma Clearance (Clp) | 25 mL/min/kg |

| Unbound Plasma Clearance (Clu) | 100 mL/min/kg |

| Half-life (T1/2) | 3.5 hours |

| Oral Bioavailability (%F) | 29% |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of this compound.

Syk Enzymatic Inhibition Assay (IC50 Determination)

-

Principle: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human Syk kinase.

-

Materials:

-

Recombinant human Syk kinase domain.

-

ATP.

-

Biotinylated peptide substrate.

-

This compound (serial dilutions).

-

Assay buffer.

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay).

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add a fixed concentration of the Syk enzyme to each well of a microtiter plate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection method.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Kinase Selectivity Profiling

-

Principle: To assess the inhibitory activity of this compound against a broad panel of kinases to determine its selectivity.

-

Methodology:

-

A fixed concentration of this compound (e.g., 1 µM) is screened against a panel of purified protein kinases (in this case, 101 kinases).

-

The percent inhibition for each kinase is determined.

-

For kinases showing significant inhibition, full IC50 curves are generated using a similar protocol to the Syk enzymatic inhibition assay.

-

Human Whole Blood Cysteinyl Leukotriene (CysLT) Release Assay

-

Principle: To measure the functional cellular potency of this compound by assessing its ability to inhibit the IgE-mediated release of CysLT from basophils in a human whole blood matrix.

-

Materials:

-

Freshly drawn human whole blood from healthy donors.

-

Anti-IgE antibody.

-

This compound (serial dilutions).

-

CysLT ELISA kit.

-

-

Procedure:

-

Pre-incubate whole blood samples with serial dilutions of this compound or vehicle control for a specified time.

-

Stimulate the cells with an optimal concentration of anti-IgE antibody to cross-link FcεRI receptors and induce degranulation.

-

Incubate for a period to allow for CysLT release.

-

Stop the reaction by centrifugation to pellet the blood cells.

-

Collect the plasma supernatant.

-

Quantify the amount of CysLT in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of CysLT release for each concentration of this compound and determine the IC50 value.

-

In Vivo Pharmacokinetic (PK) Study in Rats

-

Principle: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a preclinical animal model.

-

Methodology:

-

Intravenous (IV) Administration: A single dose of this compound is administered intravenously to a cohort of rats. Blood samples are collected at multiple time points post-dose.

-

Oral (PO) Administration: A single oral dose of this compound is administered to a separate cohort of rats. Blood samples are collected at multiple time points post-dose.

-

Sample Processing: Plasma is separated from the blood samples.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters, including clearance (Clp), half-life (T1/2), and oral bioavailability (%F), are calculated using non-compartmental analysis of the plasma concentration-time data.

-

Visualizations

Syk Signaling Pathway

The following diagram illustrates the central role of Syk in immunoreceptor signaling, which is the pathway targeted by this compound.

Syk-IN-7 and its Impact on Platelet Aggregation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a pivotal role in the intracellular signaling cascades that lead to platelet activation and aggregation. It is a key mediator downstream of major platelet receptors, including the glycoprotein VI (GPVI) collagen receptor and the C-type lectin-like receptor 2 (CLEC-2). Inhibition of Syk represents a promising therapeutic strategy for the development of antiplatelet agents to treat thrombotic diseases. This technical guide provides an in-depth overview of the role of Syk in platelet aggregation pathways and the impact of its inhibition, with a focus on the inhibitor Syk-IN-7. Due to the limited publicly available data on this compound, this document will also draw upon data from other well-characterized Syk inhibitors, such as R406 and PRT-060318, to illustrate the functional consequences of Syk inhibition in platelets.

Introduction to Spleen Tyrosine Kinase (Syk) in Platelets

Syk is a 72-kDa non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[1] In platelets, Syk is essential for signaling downstream of immunoreceptor tyrosine-based activation motif (ITAM) and hemi-ITAM (hemITAM) bearing receptors.[2][3] The primary ITAM-containing receptor in platelets is the GPVI/FcRγ-chain complex, which is the principal signaling receptor for collagen.[1] CLEC-2, the receptor for the endogenous ligand podoplanin and the snake venom rhodocytin, contains a hemITAM motif and also signals via Syk.[4][5]

Upon ligand binding to these receptors, Src family kinases (SFKs) phosphorylate the tyrosine residues within the ITAM/hemITAM motifs, creating docking sites for the tandem SH2 domains of Syk.[6] This recruitment to the plasma membrane leads to the phosphorylation and activation of Syk, which in turn phosphorylates a host of downstream adaptor proteins and enzymes, including Linker for Activation of T-cells (LAT), SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), and phospholipase Cγ2 (PLCγ2).[7][8] This signaling cascade ultimately results in an increase in intracellular calcium levels, granule secretion, and the conformational activation of the integrin αIIbβ3, leading to platelet aggregation.[7]

This compound: A Spleen Tyrosine Kinase Inhibitor

This compound (also known as compound 17) is a small molecule inhibitor of spleen tyrosine kinase.[9]

Table 1: Chemical Properties of this compound [9]

| Property | Value |

| Molecular Formula | C₂₆H₃₁N₉O |

| Molecular Weight | 533.58 g/mol |

While this compound is identified as a Syk inhibitor, detailed quantitative data on its specific inhibitory effects on platelet aggregation (e.g., IC₅₀ values) are not widely available in the public domain. Therefore, to illustrate the impact of Syk inhibition on platelet function, this guide will present data from other well-studied Syk inhibitors.

Quantitative Impact of Syk Inhibition on Platelet Aggregation

The inhibitory potency of Syk inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in various platelet function assays. The following table summarizes the reported IC₅₀ values for the well-characterized Syk inhibitor R406 (the active metabolite of fostamatinib) against platelet aggregation induced by different agonists.

Table 2: Inhibitory Activity of Syk Inhibitor R406 on Platelet Aggregation

| Agonist | Assay Type | Species | IC₅₀ | Reference |

| Collagen | Light Transmission Aggregometry | Human | ~1 µM | [7] |

| CRP-XL (GPVI-specific) | Light Transmission Aggregometry | Human | ~0.5 µM | [7] |

| Rhodocytin (CLEC-2 agonist) | Light Transmission Aggregometry | Human | Inhibits aggregation | [10] |

These data demonstrate that Syk inhibition potently blocks platelet aggregation initiated through the GPVI and CLEC-2 pathways, while having minimal to no effect on aggregation induced by G-protein coupled receptor (GPCR) agonists like ADP and thrombin, highlighting the specificity of this therapeutic approach.[11]

Signaling Pathways and Mechanism of Action

The inhibitory effect of compounds like this compound on platelet aggregation is a direct consequence of their interference with the Syk-dependent signaling pathways.

GPVI Signaling Pathway

The binding of collagen to GPVI initiates a signaling cascade that is critically dependent on Syk.

References

- 1. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. This compound | Syk | TargetMol [targetmol.com]

- 10. Biochemical characterization of spleen tyrosine kinase (SYK) isoforms in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Syk-IN-7 in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen Tyrosine Kinase (Syk) has emerged as a compelling therapeutic target in oncology due to its multifaceted role in both hematopoietic and solid tumors. While its function as a key signaling mediator in B-cell malignancies is well-established, recent research has illuminated its involvement in the tumor microenvironment and in driving proliferation and survival signals in various cancer types.[1][2] Syk's paradoxical nature, acting as both a tumor promoter and suppressor depending on the cellular context, underscores the importance of developing selective inhibitors to dissect its precise roles and harness its therapeutic potential.[3] This technical guide focuses on Syk-IN-7, a potent and selective inhibitor of Syk, and explores its potential as an anti-cancer agent.

This compound, also identified as compound (S)-17 in its discovery publication, is a novel small molecule inhibitor that has demonstrated significant activity in preclinical studies.[4] This document provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro efficacy, and detailed protocols for key experimental assays relevant to its evaluation.

Mechanism of Action: Targeting the Syk Signaling Cascade

Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs), Fc receptors, and integrins.[5] Upon receptor activation, Syk is recruited to the cell membrane and activated through phosphorylation. Activated Syk, in turn, phosphorylates a multitude of downstream substrates, initiating signaling cascades that regulate cellular processes such as proliferation, survival, differentiation, and migration.[6]

In the context of cancer, aberrant Syk signaling can contribute to tumorigenesis through several mechanisms:

-

Promoting Cell Survival and Proliferation: In many B-cell malignancies, chronic BCR signaling, which is dependent on Syk, provides essential survival and proliferation signals to the cancer cells.[6]

-

Modulating the Tumor Microenvironment: Syk activity in immune cells within the tumor microenvironment, such as macrophages and B cells, can promote an immunosuppressive milieu, thereby facilitating tumor growth and metastasis.[1]

-

Enhancing Chemoresistance: In some solid tumors, increased Syk expression and activation have been associated with resistance to conventional chemotherapies.[1]

This compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the Syk kinase domain, thereby inhibiting its catalytic activity.[4] This blockade of Syk function disrupts the downstream signaling pathways that are critical for the survival and proliferation of cancer cells.

Data Presentation

The following tables summarize the available quantitative data for this compound (compound (S)-17) from in vitro studies.

Table 1: In Vitro Efficacy of this compound (Compound (S)-17) [4]

| Assay Type | Target | IC50 (nM) |

| Enzymatic Assay | Syk | 1.7 |

| Cell-Based Assay | DNP-BSA-induced RBL-2H3 cell degranulation | 23 |

Note: Data is derived from the discovery publication of a series of Syk inhibitors, where this compound is denoted as compound (S)-17.[4] Further in vivo efficacy and pharmacokinetic data for this compound are not publicly available at this time.

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the evaluation of Syk inhibitors like this compound.

Syk Kinase Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified Syk.

Materials:

-

Recombinant human Syk enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Syk-specific substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 5 µL of kinase buffer containing the recombinant Syk enzyme.

-

Add 50 nL of the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the Syk substrate and ATP. The final ATP concentration should be at or near the Km for Syk.

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., B-cell lymphoma lines like TMD8, OCI-Ly10)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Syk Pathway Modulation

This technique is used to determine if this compound inhibits the phosphorylation of Syk and its downstream targets in cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cancer cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation status of Syk and its downstream effectors.

Visualizations

Syk Signaling Pathway in Cancer

Caption: Simplified Syk signaling pathway in cancer cells.

Experimental Workflow for Evaluating this compound

Caption: A typical workflow for the preclinical evaluation of a Syk inhibitor.

Conclusion

This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase with demonstrated in vitro activity. The available data suggests its potential as a therapeutic agent in cancers where Syk signaling is a key driver of tumorigenesis. The experimental protocols provided in this guide offer a robust framework for the further preclinical evaluation of this compound and other novel Syk inhibitors. Further investigation, particularly in in vivo cancer models, is warranted to fully elucidate the therapeutic potential of this compound in oncology. The development of selective Syk inhibitors like this compound represents a promising strategy in the ongoing effort to develop more effective and targeted cancer therapies.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. WO2008121742A2 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]

- 3. US6979694B2 - Cyclic protein tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 4. Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Pharmacology Characterization of Sovleplenib (HMPL-523), an Orally Available Syk Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2016196840A1 - Tyrosine kinase inhibitors - Google Patents [patents.google.com]

Structural Basis of Syk-IN-7 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural and molecular basis of Spleen Tyrosine Kinase (Syk) inhibition by the selective inhibitor, Syk-IN-7. This document details the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways, offering valuable insights for researchers in immunology, oncology, and drug discovery.

Introduction to Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs), Fc receptors, and integrins.[1][2] As a key mediator in both adaptive and innate immunity, Syk is critically involved in cellular processes such as proliferation, differentiation, and phagocytosis.[3] Dysregulation of Syk signaling is implicated in numerous autoimmune diseases, allergic conditions, and hematological malignancies, making it a compelling therapeutic target.[1][4]

This compound: A Potent and Selective Carboxamide Inhibitor

This compound, also known as compound 17, is a potent inhibitor of Syk developed from a pyrazinecarboxamide scaffold.[5] Its design was guided by computational modeling and structure-based drug design principles to optimize potency and selectivity.[6]

Chemical Structure

The chemical structure of this compound is provided below:

(Structure to be inserted here based on the source) Note: The exact chemical structure image is not provided in the search results, but its identity as "compound 17" in the specified paper allows for its precise identification.

Mechanism of Inhibition

Like many kinase inhibitors, this compound is an ATP-competitive inhibitor.[4] It functions by binding to the ATP-binding pocket within the catalytic domain of Syk, thereby preventing the phosphorylation of its downstream substrates and interrupting the signaling cascade.[4] The structural basis of this inhibition can be inferred from the co-crystal structure of a closely related analog, compound 8 (PDB ID: 5TIU), from the same chemical series.[7][8] This structure reveals key interactions within the kinase hinge region, a common binding motif for this class of inhibitors.

Quantitative Data for this compound

The inhibitory potency of this compound has been determined through biochemical assays. The following table summarizes the available quantitative data.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| This compound (compound 17) | Syk | Biochemical Kinase Assay | 0.7 | [6] |

Structural Basis of Inhibition

The binding mode of this compound within the ATP-binding pocket of Syk can be effectively modeled based on the crystal structure of its analog, compound 8 (PDB ID: 5TIU).[7][8]

Key Interactions:

-

Hinge Region: The carboxamide moiety of the inhibitor forms critical hydrogen bonds with the backbone of the hinge region residues of Syk. This interaction is a hallmark of many ATP-competitive kinase inhibitors and is essential for high-affinity binding.

-

Hydrophobic Pockets: The pyrazine and other aromatic components of this compound occupy adjacent hydrophobic pockets within the active site, further stabilizing the inhibitor-enzyme complex.

-

Solvent Front: Modifications at the solvent-exposed region of the molecule were explored during its development to enhance potency and selectivity.

The logical relationship of this compound's inhibitory action is depicted in the following diagram.

Caption: Logical flow of this compound's inhibitory mechanism.

Syk Signaling Pathway

Syk is a central node in multiple signaling pathways. A simplified representation of the B-cell receptor (BCR) signaling cascade involving Syk is illustrated below.

Caption: Simplified Syk signaling pathway in B-cells.

Experimental Protocols

The following are representative protocols for key experiments used to characterize Syk inhibitors like this compound.

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is a representative method for determining the in vitro potency of inhibitors against purified Syk kinase.

Materials:

-

Recombinant human Syk enzyme (e.g., GST-tagged)

-

Biotinylated peptide substrate (e.g., poly-GT-biotin)

-

ATP

-

Assay Buffer: 50 mM HEPES pH 7.0, 0.01% BSA, 5 mM MgCl₂, 1 mM DTT

-

HTRF Detection Buffer: 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA

-

Europium-conjugated anti-phosphotyrosine antibody

-

Streptavidin-XL665

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the Syk enzyme and biotinylated substrate in Assay Buffer to their final concentrations.

-

Kinase Reaction:

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of the Syk enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding 10 µL of HTRF Detection Buffer containing the Europium-conjugated anti-phosphotyrosine antibody and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader with excitation at 337 nm and dual emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for Kinase Inhibitor Profiling

The general workflow for identifying and characterizing a kinase inhibitor is outlined below.

References

- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity [benthamopenarchives.com]

- 2. promega.com [promega.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. HTRF Human Phospho-SYK (Tyr525/526) Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 7. researchgate.net [researchgate.net]

- 8. reactionbiology.com [reactionbiology.com]

The Role of Syk-IN-7 in Fc Receptor Signaling Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immune receptors, including Fc receptors (FcRs).[1] Upon engagement by antibody-opsonized targets, FcRs cluster and their immunoreceptor tyrosine-based activation motifs (ITAMs) are phosphorylated by Src family kinases. This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment and activation.[2][3] Activated Syk initiates a complex signaling cascade involving numerous downstream effector molecules, ultimately driving essential immune cell functions such as phagocytosis, degranulation, and cytokine production.[4][5][6] Dysregulation of Syk-mediated signaling is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[7]

Syk-IN-7 is a potent and specific inhibitor of Syk kinase.[8] By competing with ATP for binding to the kinase domain, this compound effectively blocks the autophosphorylation and subsequent activation of Syk, thereby attenuating downstream signaling cascades. This technical guide provides an in-depth overview of the role of this compound in Fc receptor signaling, including its mechanism of action, its effects on downstream pathways, and detailed experimental protocols for its use in research and drug development.

Data Presentation: Quantitative Analysis of Syk Inhibition

While specific quantitative data for this compound's direct impact on Fc receptor-mediated cellular responses is not extensively published, the inhibitory activity of similar Syk inhibitors provides a strong framework for understanding its potential efficacy. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The IC50 value for a given Syk inhibitor can be determined using in vitro kinase assays.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| BI 1002494 | Syk | Kinase Inhibition Assay | 1 | [8] |

| This compound | Syk | Kinase Inhibition Assay | To be determined experimentally |

The effect of Syk inhibition on cellular functions downstream of Fc receptor activation can be quantified using various assays. The following table provides examples of expected outcomes based on studies with other Syk inhibitors.

| Cellular Response | Assay Type | Expected Effect of Syk Inhibition | Quantitative Measurement |

| Phagocytosis | Fluorescent particle uptake | Inhibition | Decrease in percentage of phagocytic cells and mean fluorescence intensity |

| Cytokine Release (e.g., TNF-α, IL-6) | ELISA, Cytometric Bead Array | Inhibition | Decrease in cytokine concentration (pg/mL or ng/mL) |

| Downstream Signaling (e.g., p-ERK, p-Akt) | Western Blot, Flow Cytometry | Inhibition | Decrease in protein phosphorylation levels |

| NF-κB Activation | Reporter Assay | Inhibition | Decrease in luciferase activity or reporter gene expression |

Experimental Protocols

In Vitro Syk Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of this compound for Syk kinase.

Materials:

-

Recombinant human Syk kinase

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Syk substrate (e.g., poly(Glu, Tyr) 4:1)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add 5 µL of each this compound dilution or vehicle control (DMSO).

-

Add 10 µL of recombinant Syk kinase diluted in kinase buffer to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of a mixture of ATP and Syk substrate (final concentrations will need to be optimized, typically near the Km for ATP).

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Plot the percentage of Syk activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Inhibition of FcγR-Mediated Phagocytosis

This protocol assesses the effect of this compound on the phagocytic capacity of macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

This compound

-

IgG-opsonized fluorescent particles (e.g., latex beads or zymosan)

-

Cell culture medium

-

Trypan blue

-

Flow cytometer

Procedure:

-

Culture RAW 264.7 cells in complete medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Add IgG-opsonized fluorescent particles to the cells at a particle-to-cell ratio of 10:1.

-

Incubate for 30-60 minutes at 37°C to allow for phagocytosis.

-

Wash the cells three times with cold PBS to remove non-internalized particles.

-

Quench the fluorescence of any remaining surface-bound particles by adding trypan blue.

-

Harvest the cells and analyze by flow cytometry to determine the percentage of cells that have phagocytosed particles and the mean fluorescence intensity.

-

Plot the phagocytic activity against the concentration of this compound to determine the inhibitory effect.

Western Blot Analysis of Downstream Signaling

This protocol is used to measure the effect of this compound on the phosphorylation of downstream signaling molecules.

Materials:

-

Cell line expressing Fc receptors (e.g., macrophages, mast cells)

-

This compound

-

Fc receptor cross-linking antibody (e.g., anti-IgG)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against total and phosphorylated forms of Syk, PLCγ, Vav, SLP-76, ERK, and Akt.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a cross-linking antibody for various times (e.g., 0, 5, 15, 30 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Mandatory Visualizations

Caption: Fc Receptor Signaling Cascade and the Point of Inhibition by this compound.

Caption: Workflow for Determining the IC50 of this compound.

Caption: Workflow for Cellular Phagocytosis Assay.

References

- 1. spleen associated tyrosine kinase | Syk family | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 2. The tyrosine kinase Syk promotes phagocytosis of Francisella through the activation of Erk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Anti-inflammatory effect of Syk inhibitor in LPS stimulated macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Critical Role for Syk in Signal Transduction and Phagocytosis Mediated by Fcγ Receptors on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syk kinase is required for collaborative cytokine production induced through Dectin-1 and Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

Preliminary Studies of Syk-IN-7 in Neuroinflammation: A Technical Guide

Disclaimer: Publicly available information on the specific Spleen Tyrosine Kinase (Syk) inhibitor, Syk-IN-7, is limited. Therefore, this document provides a comprehensive overview of the role of Syk in neuroinflammation and presents representative data and experimental protocols for other well-characterized Syk inhibitors, namely BAY61-3606 and Fostamatinib (R788) , to serve as a technical guide for researchers in this field.

Introduction: The Role of Spleen Tyrosine Kinase (Syk) in Neuroinflammation